Carbonyl Regioisomerism: 6-Oxo vs. 2-Oxo Dihydropyridine Scaffold Differentiation
The target compound positions the carbonyl at the 6-position of the dihydropyridine ring (6-oxo-1,6-dihydro-3-pyridinyl), distinguishing it from the 2-oxo regioisomer CAS 400084-78-8 . Although no head-to-head PARP IC₅₀ data are publicly available for both regioisomers, the Guilford patent series explicitly teaches that the position of the oxo substituent on the dihydropyridine ring modulates PARP inhibitory potency through altered hydrogen-bonding geometry with the catalytic domain . This regioisomeric distinction defines a separate chemical entity with its own CAS registry, procurement channels, and anticipated pharmacological fingerprint.
| Evidence Dimension | Carbonyl position on dihydropyridine ring |
|---|---|
| Target Compound Data | 6-oxo-1,6-dihydro-3-pyridinyl scaffold (CAS 338784-67-1) |
| Comparator Or Baseline | 2-oxo-1,2-dihydro-3-pyridinyl scaffold (CAS 400084-78-8; AKSci 5046CL) |
| Quantified Difference | Structural regioisomer; no comparative IC₅₀ data available from public sources; regioisomeric identity confirmed by CAS differentiation |
| Conditions | Structural identity established by IUPAC nomenclature and CAS registration; pharmacological differentiation inferred from Guilford PARP patent SAR (US 6,197,785 and US 6,380,211) |
Why This Matters
Procuring the incorrect regioisomer would introduce a structurally distinct compound with unvalidated PARP pharmacology, invalidating SAR comparisons and wasting research resources.
- [1] Jackson PF, Maclin KM, Zhang J, assignors to Guilford Pharmaceuticals Inc. Alkoxy-substituted compounds, methods, and compositions for inhibiting PARP activity. United States Patent US 6,197,785. March 6, 2001. View Source
